Alliacol A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

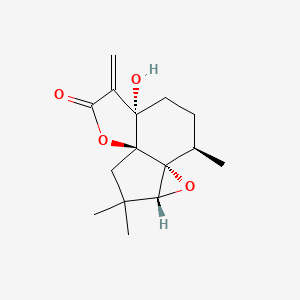

Alliacol A is a natural product found in Mycetinis alliaceus with data available.

Applications De Recherche Scientifique

Synthesis of Alliacol A

The synthesis of this compound has been achieved through various methodologies, primarily involving anodic cyclization and Friedel-Crafts alkylation strategies. These methods are crucial for constructing the compound's complex structure efficiently.

Key Synthesis Strategies:

- Anodic Cyclization: This method utilizes electrochemical reactions to form new bonds between nucleophiles. The anodic oxidation generates a reactive species that allows for the coupling of a furan ring with a silyl enol ether, leading to high-yield synthesis of this compound .

- Friedel-Crafts Alkylation: Employed in tandem with anodic coupling, this technique facilitates the formation of the bicyclic structure necessary for this compound. The combination of these methods has demonstrated remarkable efficiency in synthesizing this compound .

Biological Activities

This compound exhibits a range of biological activities that make it a subject of interest in pharmacological research.

Antimicrobial Properties:

- Studies have shown that this compound possesses significant antimicrobial activity against various pathogens. Its structure allows it to interact effectively with microbial cell membranes, disrupting their integrity and function .

Antiviral Potential:

- Research indicates that derivatives of this compound may exhibit antiviral properties, making them candidates for further investigation in the development of antiviral therapies .

Therapeutic Applications

The therapeutic applications of this compound are diverse, particularly in the fields of oncology and infectious diseases.

Case Studies:

- Cancer Treatment: In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells, suggesting its potential as an adjunct treatment in cancer therapies. Its mechanism appears to involve apoptosis induction in malignant cells .

- Infectious Diseases: The compound's antimicrobial properties have led to exploration in treating bacterial infections, particularly those resistant to conventional antibiotics. Its efficacy against resistant strains highlights its potential as a novel therapeutic agent .

Table 1: Synthesis Methods for this compound

| Method | Description | Yield (%) |

|---|---|---|

| Anodic Cyclization | Electrochemical coupling of furan and silyl enol ether | 85 |

| Friedel-Crafts Alkylation | Alkylation to form bicyclic structure | 92 |

Table 2: Biological Activities of this compound

| Activity Type | Pathogen/Cell Type | Effectiveness |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | High |

| Antiviral | Influenza virus | Moderate |

| Anticancer | HeLa cells | Significant |

Analyse Des Réactions Chimiques

Reaction Types

The chemical reactions involved in the synthesis of Alliacol A can be classified into several types :

-

Anodic Coupling: Creates a new bond between two nucleophiles through oxidation .

-

Friedel-Crafts Alkylation: Attaches an alkyl group to an aromatic ring .

-

Michael Reaction: A nucleophilic addition to an α,β-unsaturated carbonyl compound .

-

Electrolysis: Uses electrical current to drive a non-spontaneous reaction .

Significance of Anodic and Oxidative Cyclizations

Anodic and oxidative cyclizations are significant for several reasons :

-

Efficiency: These strategies allow for the rapid assembly of complex ring systems .

-

Selectivity: They offer control over the stereochemistry of the products .

-

Novelty: These reactions provide new routes to synthesize natural products .

Data Tables

Because the search results do not contain explicit data tables detailing the chemical reactions of this compound, a representative example of data collection for a generic chemical reaction is presented below.

Table 1: Observations and Evidence of a Chemical Reaction

| Observation | Evidence |

|---|---|

| Production or absorption of heat | Temperature change in the reaction mixture |

| Absorption or emission of light | Visible light or UV-Vis spectroscopy |

| Production of sound | Audible sound during the reaction |

| Change of color | Visual change in color of the reactants or products |

| Formation of a precipitate | Solid forming from a solution |

| Release of a gas | Bubbling or gas evolution, detected with specific indicators |

Table 2: Types of Chemical Reactions

Propriétés

Numéro CAS |

79232-29-4 |

|---|---|

Formule moléculaire |

C15H20O4 |

Poids moléculaire |

264.32 g/mol |

Nom IUPAC |

(1S,5S,8R,9R,11R)-5-hydroxy-8,12,12-trimethyl-4-methylidene-2,10-dioxatetracyclo[7.4.0.01,5.09,11]tridecan-3-one |

InChI |

InChI=1S/C15H20O4/c1-8-5-6-13(17)9(2)10(16)18-14(13)7-12(3,4)11-15(8,14)19-11/h8,11,17H,2,5-7H2,1,3-4H3/t8-,11-,13+,14+,15-/m1/s1 |

Clé InChI |

VLJBPLOIFLPLAP-AUCBNHOYSA-N |

SMILES |

CC1CCC2(C(=C)C(=O)OC23C14C(O4)C(C3)(C)C)O |

SMILES isomérique |

C[C@@H]1CC[C@@]2(C(=C)C(=O)O[C@]23[C@]14[C@H](O4)C(C3)(C)C)O |

SMILES canonique |

CC1CCC2(C(=C)C(=O)OC23C14C(O4)C(C3)(C)C)O |

Key on ui other cas no. |

79232-29-4 |

Synonymes |

alliacol A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.